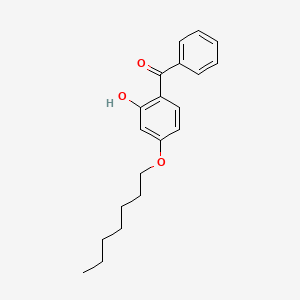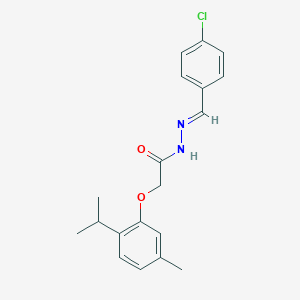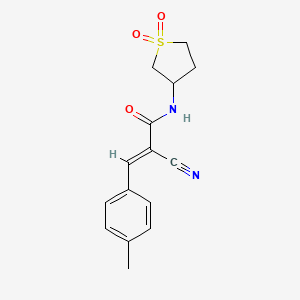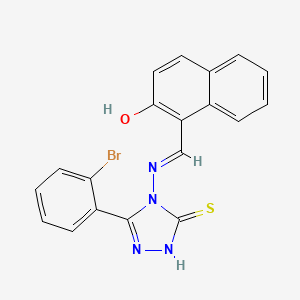![molecular formula C23H25N5O4S B11978580 ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978580.png)
ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE: is a complex organic compound with the molecular formula C23H25N5O4S . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesisers and high-throughput screening techniques to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Applications De Recherche Scientifique
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2-AMINO-1-{4-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- ETHYL 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- ETHYL 2-AMINO-1-(2,5-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
Uniqueness
What sets ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylamino sulfonyl group, for instance, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C23H25N5O4S |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H25N5O4S/c1-4-27(5-2)33(30,31)16-11-9-10-15(14-16)28-21(24)19(23(29)32-6-3)20-22(28)26-18-13-8-7-12-17(18)25-20/h7-14H,4-6,24H2,1-3H3 |
Clé InChI |
XWEXULZGYRCHOI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978499.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B11978500.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978508.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11978518.png)


![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978537.png)

![2-(benzylsulfanyl)-3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11978546.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)


